molecular formula C24H23N3O3S B2798506 N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide CAS No. 868155-28-6

N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2798506
CAS No.: 868155-28-6
M. Wt: 433.53
InChI Key: XKTRNUUAOVLLAT-UHFFFAOYSA-N
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Description

N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is an intricate chemical compound that merges distinct structural elements to confer unique chemical properties. This compound is known for its application potential in various scientific research fields, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes: The synthesis of N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide can be achieved through several synthetic routes. Typically, the process begins with the formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core, which is subsequently functionalized with p-tolyl and phenyl groups. Reagents such as methanesulfonyl chloride are used for sulfonamide formation.

Reaction Conditions: Critical reaction conditions include maintaining controlled temperatures and pH levels. Solvents like dichloromethane and catalysts such as base or acid catalysts are used to facilitate specific reaction steps. Purification techniques like recrystallization and chromatography ensure the product's high purity.

Industrial Production Methods: Industrial-scale production might involve automated continuous flow reactors to ensure precision and scalability. Optimization of reaction conditions for yield and purity is crucial, along with employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide can undergo several reactions:

  • Oxidation and Reduction: : Commonly catalyzed by oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions, where nucleophiles replace functional groups.

  • Hydrolysis: : Conditions involving acidic or basic hydrolysis lead to cleavage of specific bonds.

Common Reagents and Conditions:
  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Ammonia, alcohols, amines.

  • Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed: The major products depend on the type of reaction, typically resulting in derivatives with modified functional groups, leading to variations in their chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is utilized for studying reaction mechanisms, understanding electronic effects, and developing new synthetic methodologies.

Biology: In biology, it is investigated for its potential to interact with various biomolecules, influencing biochemical pathways and cellular functions.

Medicine: In medicine, its structural properties are explored for drug design, especially in developing compounds with anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry: Industrial applications include its use as an intermediate in the synthesis of advanced materials, polymers, and specialized coatings.

Comparison with Similar Compounds

Comparison: This compound stands out due to its distinctive benzo[e]pyrazolo[1,5-c][1,3]oxazine core and its potential for diverse reactivity and biological activity. Compared to similar compounds, it may exhibit unique pharmacokinetics or pharmacodynamics properties.

Similar Compounds:
  • N-(3-(5-(phenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide

  • N-(3-(5-(p-chlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide

  • N-(3-(5-(p-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide

These similar compounds share structural motifs but differ in their substituent groups, leading to variations in their properties and applications. Each compound offers unique insights into the structure-activity relationship, essential for designing more effective and specific agents in various fields.

Properties

IUPAC Name

N-[3-[5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-16-10-12-17(13-11-16)24-27-22(20-8-3-4-9-23(20)30-24)15-21(25-27)18-6-5-7-19(14-18)26-31(2,28)29/h3-14,22,24,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTRNUUAOVLLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)NS(=O)(=O)C)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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